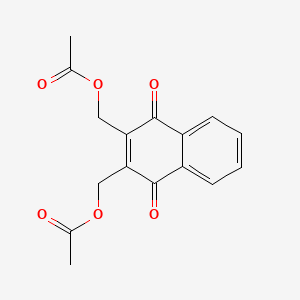![molecular formula C10H22NO6P B14657374 Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate CAS No. 52322-18-6](/img/structure/B14657374.png)
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and an alkylating agent. One common method is the reaction of diethyl phosphite with ethyl chloroformate and an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate compounds depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that contain active sites capable of binding to the phosphonate group. The compound may mimic the natural substrate of the enzyme, thereby blocking its activity and leading to downstream effects on metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Diethyl (2-{[(methoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Diethyl (2-{[(ethoxycarbonyl)amino]ethoxy}ethyl)phosphonate
Uniqueness
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
52322-18-6 |
|---|---|
Molecular Formula |
C10H22NO6P |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
ethyl N-(2-diethoxyphosphorylethoxymethyl)carbamate |
InChI |
InChI=1S/C10H22NO6P/c1-4-15-10(12)11-9-14-7-8-18(13,16-5-2)17-6-3/h4-9H2,1-3H3,(H,11,12) |
InChI Key |
KUJVNGJFZLBVEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCOCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


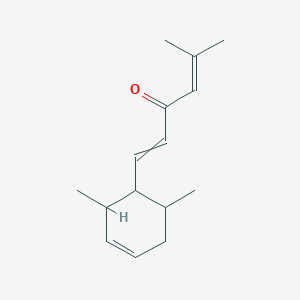
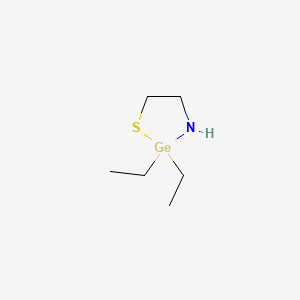
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)

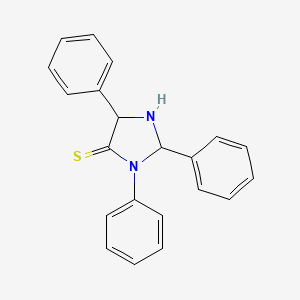
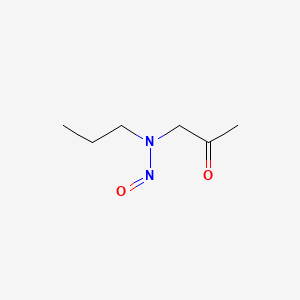

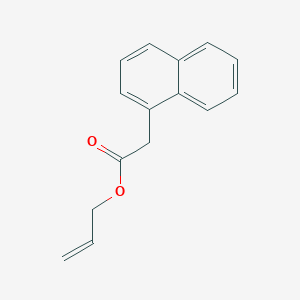


![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)

